SSR 146977

Übersicht

Beschreibung

SSR-146977 ist ein potenter und selektiver Antagonist des Tachykinin-NK3-Rezeptors. Es handelt sich um ein niedermolekulares Medikament, das von Sanofi entwickelt wurde und für seine potenziellen therapeutischen Anwendungen bei verschiedenen Krankheiten, einschließlich Angstzuständen, depressiven Störungen und Atemwegserkrankungen, untersucht wurde .

Herstellungsmethoden

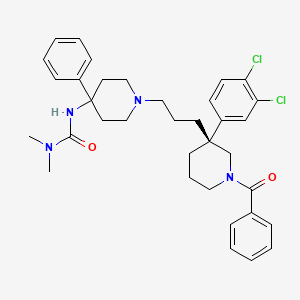

Die Syntheseroute für SSR-146977 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und abschließende Kupplungsreaktionen. Die chemische Bezeichnung von SSR-146977 Hydrochlorid lautet N1-[1-3-[(3R)-1-Benzoyl-3-(3-(3,4-dichlorphenyl)-3-piperidinyl]propyl]-4-phenyl-piperidinyl]-N,N-dimethylharnstoff Hydrochlorid . Die Herstellung beinhaltet die Verwendung von Reagenzien wie Benzoylchlorid, Piperidin und Dimethylharnstoff unter spezifischen Reaktionsbedingungen. Industrielle Produktionsmethoden beinhalten typischerweise die Optimierung dieser Reaktionen für die großtechnische Synthese, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Vorbereitungsmethoden

The synthetic route for SSR-146977 involves multiple steps, including the formation of key intermediates and final coupling reactions. The chemical name of SSR-146977 hydrochloride is N1-[1-3-[(3R)-1-Benzoyl-3-(3-(3,4-dichlorophenyl)-3-piperidinyl]propyl]-4-phenyl-piperidinyl]-N,N-dimethylurea hydrochloride . The preparation involves the use of reagents such as benzoyl chloride, piperidine, and dimethylurea under specific reaction conditions. Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high purity and yield .

Analyse Chemischer Reaktionen

SSR-146977 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Substitutionsreaktionen, insbesondere unter Einbeziehung der aromatischen Ringe, können zur Bildung verschiedener Analoga führen. Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind modifizierte Analoga von SSR-146977 mit potenziellen Variationen in der biologischen Aktivität.

Wissenschaftliche Forschungsanwendungen

SSR-146977 wurde ausgiebig für seine wissenschaftlichen Forschungsanwendungen untersucht, darunter:

Chemie: Wird als Referenzverbindung in Studien verwendet, die sich mit NK3-Rezeptor-Antagonisten befassen.

Biologie: Untersucht hinsichtlich seiner Auswirkungen auf zelluläre Signalwege und Rezeptorinteraktionen.

Medizin: Erforscht hinsichtlich seiner potenziellen therapeutischen Wirkungen bei der Behandlung von Angstzuständen, depressiven Störungen und Atemwegserkrankungen.

Industrie: Wird bei der Entwicklung neuer pharmakologischer Wirkstoffe eingesetzt, die auf den NK3-Rezeptor abzielen

Wirkmechanismus

SSR-146977 übt seine Wirkung aus, indem es selektiv an den Tachykinin-NK3-Rezeptor bindet und ihn antagonisiert. Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, darunter die Stressantwort und die Atemfunktion. Durch die Hemmung des NK3-Rezeptors kann SSR-146977 diese Prozesse modulieren, was zu potenziellen therapeutischen Vorteilen führen kann .

Wissenschaftliche Forschungsanwendungen

Pharmacology and Neuroscience

SSR 146977 has been extensively used in pharmacological studies to understand its effects on the central nervous system. Key findings include:

- Inhibition of Neurokinin B : this compound effectively blocks the binding of neurokinin B to NK3 receptors, demonstrating high affinity (Ki = 0.26 nM) and potency (IC50 values ranging from 7.8 to 13 nM) in various assays .

- Behavioral Studies : In vivo studies have shown that this compound can inhibit turning behavior in animal models and prevent decreases in locomotor activity induced by NK3 receptor stimulation .

Respiratory Research

This compound has demonstrated significant effects on respiratory function:

- Bronchial Hyperresponsiveness : The compound inhibits bronchial hyperresponsiveness to acetylcholine and reduces bronchial microvascular permeability induced by histamine, highlighting its potential use in treating respiratory conditions such as asthma .

- Cough Reflex Modulation : this compound also reduces cough responses provoked by irritants like citric acid in animal models .

Anxiety and Mood Disorders

This compound's ability to modulate neurokinin signaling suggests potential applications in treating anxiety and depressive disorders. Its selective antagonism of NK3 receptors may help alleviate symptoms associated with these conditions by restoring balance in neuropeptide signaling pathways.

Pain Management

Given its impact on pain perception through NK3 receptor antagonism, this compound is being explored for its analgesic properties. Studies indicate that it may provide relief from pain conditions linked to neurokinin signaling dysregulation .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various experimental settings:

- Neuroscience Studies : Research has demonstrated that this compound can block senktide-induced neuronal firing rates in key brain regions involved in mood regulation, indicating its potential role in mood disorders .

- Respiratory Function Studies : In guinea pig models, this compound effectively reduced cough reflexes and bronchial hyperresponsiveness, suggesting a promising avenue for asthma treatment .

Wirkmechanismus

SSR-146977 exerts its effects by selectively binding to and antagonizing the tachykinin NK3 receptor. This receptor is involved in various physiological processes, including stress response and respiratory function. By inhibiting the NK3 receptor, SSR-146977 can modulate these processes, leading to potential therapeutic benefits .

Vergleich Mit ähnlichen Verbindungen

SSR-146977 ist einzigartig in seiner hohen Selektivität und Potenz als NK3-Rezeptor-Antagonist. Ähnliche Verbindungen umfassen andere NK3-Rezeptor-Antagonisten wie:

Osanetant: Ein weiterer NK3-Rezeptor-Antagonist mit ähnlichem therapeutischem Potenzial.

Talnetant: Bekannt für seine Wirkungen auf den NK3-Rezeptor und für verschiedene Indikationen untersucht.

Vasopressin-Rezeptor-Antagonisten: Obwohl nicht direkt verwandt, zielen diese Verbindungen ebenfalls auf G-Protein-gekoppelte Rezeptoren ab und haben überlappende Forschungsanwendungen

SSR-146977 sticht aufgrund seiner spezifischen chemischen Struktur und seiner hohen Affinität zum NK3-Rezeptor hervor, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch bei potenziellen therapeutischen Anwendungen macht.

Biologische Aktivität

SSR 146977, also known as this compound hydrochloride, is a potent and selective antagonist of the tachykinin NK3 receptor. This compound is primarily studied for its pharmacological effects on neurokinin receptors, particularly in the context of various physiological processes such as pain perception, mood regulation, and reproductive functions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound is classified as a non-peptide compound with a specific ability to inhibit the binding of neurokinin B to NK3 receptors. The chemical structure allows it to effectively modulate neurokinin signaling pathways, which are critical in several physiological responses.

- Chemical Identification :

- CAS Number : 264618-38-4

- Molecular Weight : [Data not provided in sources]

This compound antagonizes the NK3 receptor, leading to the inhibition of various biological activities associated with neurokinin B. Key findings from studies include:

- Binding Affinity :

- Inhibition of Signaling :

Pharmacological Effects

This compound has demonstrated significant effects in both in vitro and in vivo studies across various biological systems.

Central Nervous System (CNS)

In the CNS, this compound has been shown to:

- Inhibit turning behavior in animal models (ID50 = 0.2 mg/kg i.p. and 0.4 mg/kg p.o.).

- Prevent decreases in locomotor activity mediated by NK3 receptor stimulation .

Respiratory System

The compound also exhibits notable effects on respiratory function:

- Inhibition of bronchial hyperresponsiveness to acetylcholine.

- Reduction in bronchial microvascular permeability hypersensitivity to histamine.

- Suppression of cough reflex provoked by citric acid .

Comparative Analysis with Other Compounds

This compound's selectivity for the NK3 receptor sets it apart from other tachykinin receptor antagonists. The following table summarizes its characteristics compared to similar compounds:

| Compound Name | Type | Receptor Affinity | Unique Aspects |

|---|---|---|---|

| This compound | Non-peptide antagonist | NK3 | High selectivity for NK3 |

| BMY7378 | Non-peptide antagonist | NK3 | Similar mechanism but different potency |

| ABT-102 | Non-peptide antagonist | NK2 | Selective for NK2; less effective on NK3 |

| Osanetant | Non-peptide antagonist | NK1/NK3 | Broader receptor profile |

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound, particularly concerning its role in treating conditions influenced by neurokinin signaling.

- Pain Management : Research indicates that this compound may alleviate pain through modulation of nociceptive pathways linked to NK3 receptor activity.

- Mood Disorders : The compound's ability to influence mood regulation suggests potential applications in treating depression and anxiety disorders.

- Respiratory Conditions : Its efficacy in reducing bronchial hyperresponsiveness points towards possible use in managing asthma or chronic obstructive pulmonary disease (COPD) .

Eigenschaften

IUPAC Name |

3-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42Cl2N4O2/c1-39(2)33(43)38-35(28-13-7-4-8-14-28)19-23-40(24-20-35)21-9-17-34(29-15-16-30(36)31(37)25-29)18-10-22-41(26-34)32(42)27-11-5-3-6-12-27/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3,(H,38,43)/t34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPBINGFFFZAOZ-UMSFTDKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)NC1(CCN(CC1)CCC[C@@]2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047341 | |

| Record name | SSR146977 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264618-44-2 | |

| Record name | SSR146977 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.